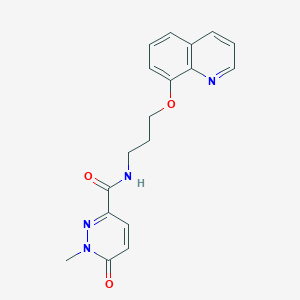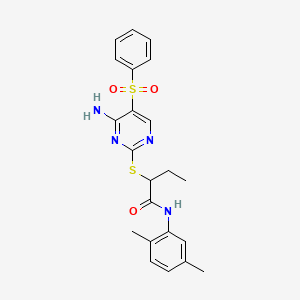
1-methyl-6-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-6-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactive Applications
Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and antimalarial effects. The synthesis of novel quinoline derivatives often targets the enhancement of these activities through structural modifications.
Antimicrobial Activity : A study by Idrees, Bodkhe, and Siddiqui (2018) synthesized a new series of 4-arylidene-1-((6-methyl-2-(p-tolyloxy)quinolin-3yl)methyleneamino)-2-phenyl-1H-imidazol-5(4H)-ones and evaluated their antimicrobial activity. This research highlights the importance of quinoline derivatives in developing new antimicrobial agents, suggesting that compounds like 1-methyl-6-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,6-dihydropyridazine-3-carboxamide could also possess similar bioactive potentials (Idrees, Bodkhe, & Siddiqui, 2018).
Antimalarial Activity : Kurasawa et al. (2012) described the synthesis of novel 4-quinolone-3-carbohydrazide derivatives with demonstrated antimalarial activity. This study underscores the potential of quinoline derivatives in antimalarial drug development, indicating a possible research avenue for the compound (Kurasawa et al., 2012).
Chemical Synthesis and Modification
Quinoline and its derivatives are central to various chemical synthesis processes aimed at producing compounds with enhanced or targeted biological activities.
Synthesis of Quinoline Derivatives : Saeed et al. (2014) developed a method for synthesizing N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds. Such methodologies are crucial for expanding the library of quinoline-based compounds with potential research and therapeutic applications (Saeed, Abbas, Ibrar, & Bolte, 2014).
Ecofriendly Synthesis Approaches : Xie et al. (2019) reported a metal-free protocol for the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, a process relevant for synthesizing quinoline derivatives. This approach highlights the ongoing efforts to develop more sustainable and efficient synthesis methods for complex organic compounds (Xie et al., 2019).
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-(3-quinolin-8-yloxypropyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22-16(23)9-8-14(21-22)18(24)20-11-4-12-25-15-7-2-5-13-6-3-10-19-17(13)15/h2-3,5-10H,4,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWOMZZUKMQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2728981.png)

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)
![3-(4-ethoxyphenyl)-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2728988.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)
